
3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime is a complex organic compound that belongs to the family of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the condensation of hydroxylamine with aldehydes or ketones . This particular compound is notable for its unique structure, which includes a methoxy group, a methyl group, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime typically involves the following steps:
Chemical Reactions Analysis
Scientific Research Applications
3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and cellular processes . Additionally, the compound’s ability to undergo redox reactions makes it a potential modulator of oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds to 3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime include other oxime derivatives such as:
Acetoxime: A simpler oxime with a similar functional group but lacking the methoxy and chlorophenyl groups.
Benzaldoxime: An oxime derived from benzaldehyde, which shares the oxime functional group but has different substituents.
Cyclohexanone oxime: Another oxime with a cyclohexane ring, differing in its cyclic structure.
These compounds share the oxime functional group but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
192658-21-2 |
|---|---|
Molecular Formula |
C14H19ClN2O3 |
Molecular Weight |
298.76 g/mol |
IUPAC Name |
[(E)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O3/c1-5-14(3,19-4)10(2)17-20-13(18)16-12-8-6-7-11(15)9-12/h6-9H,5H2,1-4H3,(H,16,18)/b17-10+ |
InChI Key |
PARVYYPNDPHABN-LICLKQGHSA-N |
Isomeric SMILES |
CCC(C)(/C(=N/OC(=O)NC1=CC(=CC=C1)Cl)/C)OC |
Canonical SMILES |
CCC(C)(C(=NOC(=O)NC1=CC(=CC=C1)Cl)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



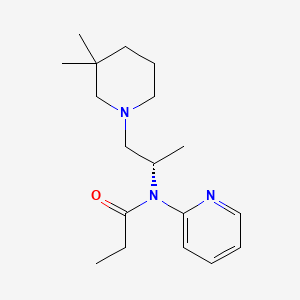

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
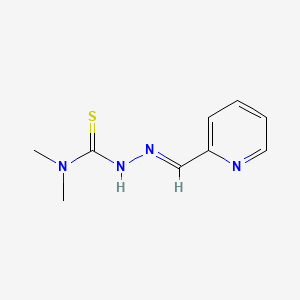
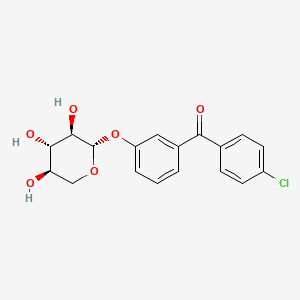

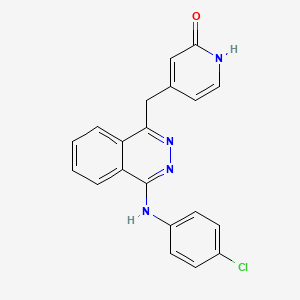
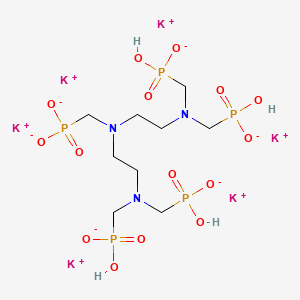
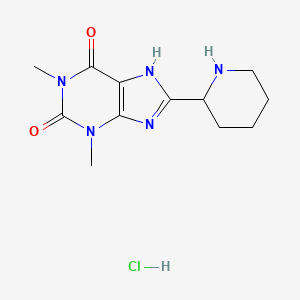
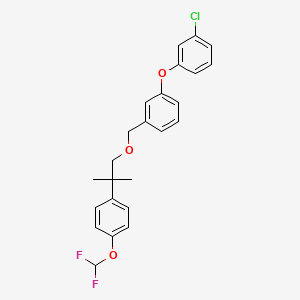
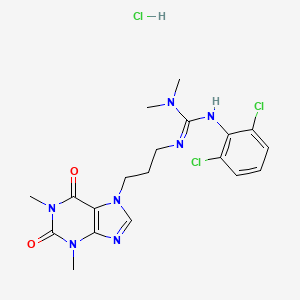
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)

